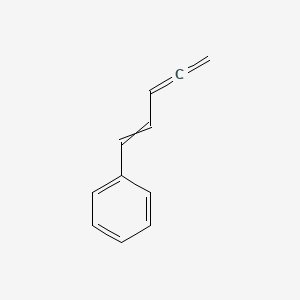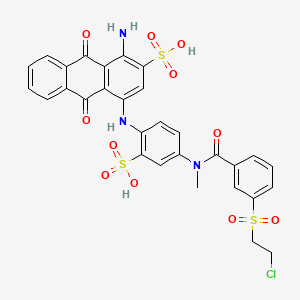
Morpholinium, 4-hexadecyl-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholinium, 4-hexadecyl-4-methyl- is a chemical compound with the molecular formula C21H44NO+. It is a derivative of morpholine, a heterocyclic amine featuring both amine and ether functional groups. This compound is known for its unique structure, which includes a long hexadecyl chain and a methyl group attached to the morpholinium ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-hexadecyl-4-methyl- typically involves the reaction of morpholine with hexadecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of Morpholinium, 4-hexadecyl-4-methyl- follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
化学反応の分析
Types of Reactions
Morpholinium, 4-hexadecyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hexadecyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholinium derivatives.
科学的研究の応用
Morpholinium, 4-hexadecyl-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, lubricants, and coatings.
作用機序
The mechanism of action of Morpholinium, 4-hexadecyl-4-methyl- involves its interaction with lipid membranes. The long hexadecyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, which lacks the hexadecyl and methyl groups.
4-morpholinopropane sulphonic acid: A derivative with a sulfonic acid group.
4-acetylmorpholine: Contains an acetyl group instead of the hexadecyl chain.
Uniqueness
Morpholinium, 4-hexadecyl-4-methyl- is unique due to its long hydrophobic chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant or emulsifying properties, setting it apart from other morpholine derivatives .
特性
CAS番号 |
47261-81-4 |
|---|---|
分子式 |
C21H44NO+ |
分子量 |
326.6 g/mol |
IUPAC名 |
4-hexadecyl-4-methylmorpholin-4-ium |
InChI |
InChI=1S/C21H44NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)18-20-23-21-19-22/h3-21H2,1-2H3/q+1 |
InChIキー |
XVFJNVMXXPKZIH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[N+]1(CCOCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)

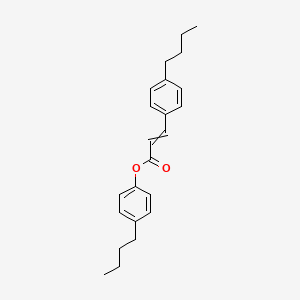

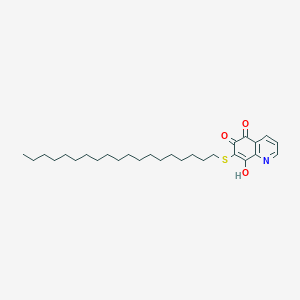
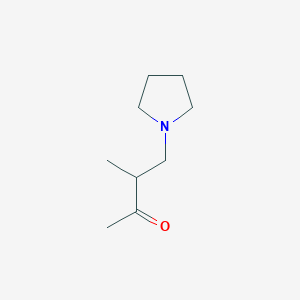
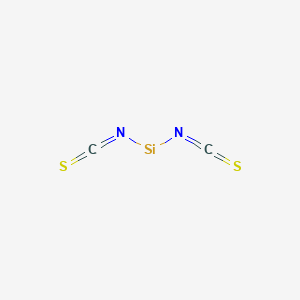
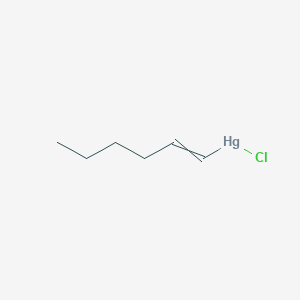
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
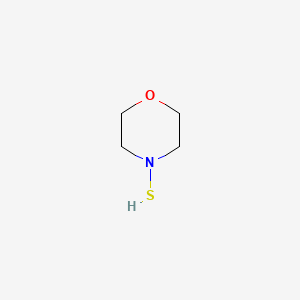
![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
